Product packaging for Venalstonine(Cat. No.:CAS No. 5001-20-7)

Venalstonine

Cat. No.: B14741283
CAS No.: 5001-20-7
M. Wt: 336.4 g/mol
InChI Key: ZHVZVHMDHAWEBG-UHFFFAOYSA-N
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Description

Venalstonine is a monoterpenoid indole alkaloid (MIA) found in the Madagascar periwinkle, Catharanthus roseus . It is structurally related to other MIAs like vindolinine and is biosynthesized from the precursor tabersonine . The compound is formed through an unusual, redox-neutral reaction catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenase enzymes, such as vindolinine synthase (VNS) . Research on this compound contributes to the broader study of MIA biosynthesis, a class of compounds known for diverse bioactivities, including the anticancer drugs vinblastine and vincristine, which are also derived from Catharanthus roseus . Investigating this compound and its biosynthetic pathway provides valuable insights into the enzymatic mechanisms that generate structural diversity in plant specialized metabolism . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O2 B14741283 Venalstonine CAS No. 5001-20-7

Properties

CAS No.

5001-20-7

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7,14-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-7,15,18,22H,8-13H2,1H3

InChI Key

ZHVZVHMDHAWEBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC23CCC14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Venalstonine can be synthesized through a series of chemical reactions starting from simpler indole derivatives. One common synthetic route involves the cyclization of dehydrosecodine, catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase . This reaction is redox-neutral and forms a radical intermediate, which is further cyclized by hydrolase 2 to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources, such as Vinca erecta and Vinca herbacea . The extraction process includes solvent extraction followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Reaction Conditions for VNS Activity

The activity of VNS depends on cofactors and substrates:

α-Ketoglutarate (mM)Ascorbate (mM)FeSO₄ (μM)VNS Pre-incubated with FeSO₄Relative Activity (%)
0.27.50YES104
0.57.50YES100*
0.500YES0
0.57.50NO59
0.57.52YES239

Standard conditions: 0.5 mM α-ketoglutarate, 7.5 mM ascorbate, 2 μM FeSO₄, and VNS pre-incubated with FeSO₄ .

Mechanistic Insights

  • Radical-mediated cyclization : VNS generates a radical intermediate (C19 for vindolinines, C18 for venalstonine) via a redox-neutral process. This contrasts with typical Fe/2OG dioxygenase reactions, which involve hydroxylation .

  • Deuterium incorporation : Experiments using D₂O revealed incorporation of one deuterium into this compound, confirming water’s role in the reaction .

  • Threonate formation : Ascorbate is oxidized to threonate during the reaction, suggesting it acts as an electron donor .

Enzyme Specificity and Substrate Flexibility

  • Substrate flexibility : VNS accepts dehydrosecodine generated by either DPAS or GS, demonstrating cross-enzyme compatibility .

  • Hydrolase dependence : HL2 and HL4, but not HL1 or HL3, effectively cyclize the VNS-generated radical to form this compound .

Comparative Analysis

This compound’s biosynthesis differs from tabersonine’s due to VNS’s intervention:

FeatureThis compound PathwayTabersonine Pathway
Key enzyme VNSHL2/HL4 (without VNS)
Intermediate Radical from dehydrosecodineDehydrosecodine (non-radical)
Product This compound + vindolininesTabersonine
Reaction type Redox-neutral radical cyclizationCycloaddition

In Vivo Validation

Virus-induced gene silencing (VIGS) experiments in C. roseus demonstrated a 95% reduction in this compound levels when VNS was silenced, confirming its critical role .

This compound’s formation highlights the complexity of MIA biosynthesis, where Fe/2OG dioxygenases enable metabolic diversification through non-canonical radical chemistry. Further studies could explore homologous enzymes in other plants to explain the broader distribution of this compound derivatives .

Scientific Research Applications

Venalstonine is a monoterpenoid indole alkaloid (MIA) that can be derived from plants . It is similar in structure to the aspidosperma-type MIA tabersonine, but differs by the addition of a C2-C18 bridge, lacking a stereocenter on C18 or C19 . Research has been conducted on the biosynthesis and potential applications of this compound, as discussed below.

Biosynthesis of this compound

This compound is produced through a redox-neutral reaction catalyzed by vindolinine synthase (VNS), an Fe(II)/α-ketoglutarate-dependent (Fe/2OG) dioxygenase . This enzyme utilizes the co-substrates α-ketoglutarate and O2, along with the unstable intermediate dehydrosecodine, to generate a radical intermediate. This intermediate is then cyclized by C. roseus hydrolase 2/tabersonine synthase (HL2/TabS) or hydrolase 4 (HL4) to form this compound, along with two diastereomeric vindolinines .

VNS is involved in the production of 19 S/R-vindolinine in planta. Virus-induced gene silencing (VIGS) experiments have confirmed VNS function in C. roseus. When VNS transcript levels were silenced by 93%, the levels of 19 R- and 19 S-vindolinine in the leaves of VNS-silenced plants were reduced by 95% compared to empty vector controls .

Tables

The following tables show the effects of key components involved in this compound biosynthesis:

α-keto-glutarate (mM)Ascorbate (mM)FeSO4 (μM)VNS pre-incubated with 2 μM FeSO4Relative activity (%)
07.50YES0
0.2104
0.5100
286
0.500YES0
0.534
7.5100
2047
0.57.50NO59
2NO231
10NO249
2YES239

Relative activity is defined as the relative amounts of vindolinine epimers and this compound produced in other conditions when compared to the standard reaction in 1 hr reaction time .

Case Studies

There are no case studies in the search results.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and spectral distinctions
Compound Core Structure Stereochemistry (C19) Key Spectral Features (NMR, MS)
This compound Aspidofractinine None H18 δH: 0.4 ppm shift difference ; m/z 320 (loss of O⁻)
19S-Vindolinine Vindolinine S-configuration Distinct C19 stereocenter; δH(H18) differs by 0.4 ppm
19R-Vindolinine Vindolinine R-configuration Similar to 19S, but distinct MS/MS fragmentation
Tabersonine Aspidospermatan N/A Epoxide moiety; m/z 337 (unchanged in D₂O)

Key Observations :

  • This compound’s lack of C19 stereochemistry simplifies its NMR profile compared to vindolinines .
  • All three MIAs (this compound, 19S/R-vindolinine) share a dihydroindole chromophore, evidenced by UV absorption spectra .

Mechanistic Insight :

  • VNS incorporates deuterium from D₂O into products, confirming radical-mediated cyclization without net oxidation .

Ecological Distribution and Pharmacological Activity

Table 3: Distribution and bioactivity

Compound Plant Sources Bioactivity (IC₅₀)
This compound Kopsia fruticosa, Vinca sardoa Antileukemic (SUP-B15 cells)
19S/R-Vindolinine Catharanthus roseus Limited reports
Tabersonine Melodinus hemsleyanus Precursor to anticancer MIAs

Notable Findings:

  • This compound is more widely distributed across Apocynaceae genera than vindolinines .

Research Implications and Challenges

  • Synthetic Complexity : this compound’s C2-C18 bridge poses challenges for total synthesis, though progress has been made (Fig. 2) .
  • Enzymatic Plasticity: Fe/2OG dioxygenases’ ability to catalyze redox-neutral reactions expands biotechnological applications .

Q & A

Q. What are the established laboratory protocols for synthesizing and characterizing Venalstonine?

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

Q. What experimental designs are recommended for establishing this compound’s baseline pharmacological activity?

  • Methodological Answer: Conduct dose-response studies in cell-based assays (e.g., IC50_{50} determination) with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity. Report statistical methods (e.g., nonlinear regression for curve fitting) and raw data in supplementary tables .

Advanced Research Questions

Q. How should conflicting reports about this compound’s mechanism of action be systematically analyzed?

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer: Perform pharmacokinetic profiling (e.g., bioavailability, half-life) to identify absorption barriers. Use proteomics or metabolomics to assess target engagement in vivo. Design bridging studies with tiered endpoints:

Confirm target binding via SPR or ITC.

Evaluate tissue distribution using radiolabeled this compound.

Corrogate findings with transcriptomic data .

Q. How can computational modeling improve this compound’s structure-activity relationship (SAR) studies?

  • Methodological Answer: Apply molecular dynamics simulations to predict binding affinities for this compound analogs. Validate models with experimental IC50_{50} values and crystallographic data (e.g., PDB entries). Use QSAR tables to highlight critical substituents (e.g., logP, hydrogen-bond donors) .

Guidelines for Data Reporting

  • Synthesis & Characterization: Follow Beilstein Journal guidelines for experimental reproducibility (e.g., solvent purity, instrument specifications) .
  • Pharmacological Data: Adopt NIH standards for rigor (e.g., blinding, sample-size justification) .
  • Contradiction Analysis: Use PRISMA frameworks for systematic reviews and meta-analyses .

Note: Avoid citing non-peer-reviewed sources (e.g., ). Prioritize journals with stringent peer-review processes (e.g., Pharmaceutical Research) .

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